molecular formula C17H15NO2 B13222090 Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate

Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate

Katalognummer: B13222090
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: QLNAAMDDVKFHNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate is an organic compound with the molecular formula C17H15NO2. It is a derivative of benzoate and contains an ethynyl group attached to a substituted phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methylphenylacetylene and methyl 4-bromobenzoate.

    Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the ethynyl group of 5-amino-2-methylphenylacetylene with the bromobenzoate. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)2Cl2.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding amides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate: Unique due to its specific substitution pattern and ethynyl group.

    Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]phenylacetate: Similar structure but with a different ester group.

    Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate

InChI

InChI=1S/C17H15NO2/c1-12-3-10-16(18)11-15(12)9-6-13-4-7-14(8-5-13)17(19)20-2/h3-5,7-8,10-11H,18H2,1-2H3

InChI-Schlüssel

QLNAAMDDVKFHNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)C#CC2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.